molecular formula C15H15F4N3O3S B2497535 5-fluoro-2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide CAS No. 1421533-13-2

5-fluoro-2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide

Cat. No. B2497535
CAS RN: 1421533-13-2
M. Wt: 393.36
InChI Key: TYYDCCFXWPUQGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound's synthesis often involves complex chemical reactions, employing fluorinating agents to introduce fluorine atoms into the molecular structure. For example, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been used as a sterically demanding electrophilic fluorinating reagent for enantioselective fluorination, indicating the sophistication involved in synthesizing such molecules (Yasui et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of fluorine, methoxy, and sulfonamide groups attached to a benzene ring, which significantly influences its chemical behavior and properties. Studies have provided insights into the crystal structure of related molecules, highlighting π–π interactions and hydrogen-bonding interactions that contribute to their stability and reactivity (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including electrophilic substitution and cyclooxygenase inhibition, which underlines their potential in pharmaceutical applications. The specific fluorine and sulfonamide functional groups play crucial roles in these processes, affecting the molecule's reactivity and interaction with biological targets (Pal et al., 2003).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, are influenced by the molecular structure. For instance, the introduction of fluorine atoms increases the compound's stability and affects its solubility in organic solvents. The crystal structures of related benzenesulfonamide derivatives have been extensively studied, revealing the impact of substituents on the molecular conformation and intermolecular interactions (Rodrigues et al., 2015).

Scientific Research Applications

Environmental Presence and Human Exposure

Studies have documented the widespread presence and human exposure to various perfluorinated compounds, which share a common fluorine-rich structure with the compound . For instance, Olsen et al. (2004) reported on serum concentrations of perfluorooctanesulfonate and other fluorochemicals in an elderly population, indicating environmental exposure and bioaccumulation Olsen et al., 2004. Similarly, Kannan et al. (2004) measured the levels of perfluorooctanesulfonate and related fluorochemicals in human blood from several countries, highlighting global exposure Kannan et al., 2004.

Pharmacokinetics and Toxicity

Research on the pharmacokinetics and potential toxic effects of fluorinated pyrimidines has been conducted to understand their behavior in biological systems and their safety profile. A study by Feng et al. (1987) on the pharmacokinetics of pyronaridine, a compound with a similar pyrimidine structure, in malaria patients offers insights into the metabolism and therapeutic potential of such compounds Feng et al., 1987. Additionally, a case of 5-fluorouracil–induced encephalopathy reported by Cheung et al. (2008) underscores the importance of understanding the neurological toxicities that can arise from fluorinated pyrimidine use in chemotherapy Cheung et al., 2008.

properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N3O3S/c1-9-7-13(15(17,18)19)22-14(21-9)5-6-20-26(23,24)12-8-10(16)3-4-11(12)25-2/h3-4,7-8,20H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYDCCFXWPUQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide

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